molecular formula C17H20N2O2 B11957562 2-(N-Ethylanilino)ethyl carbanilate CAS No. 33898-93-0

2-(N-Ethylanilino)ethyl carbanilate

Cat. No.: B11957562
CAS No.: 33898-93-0
M. Wt: 284.35 g/mol
InChI Key: HCTKHJQOFVNFCC-UHFFFAOYSA-N
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Description

2-(N-Ethylanilino)ethyl carbanilate is an organic compound with the molecular formula C17H20N2O2 It is known for its unique chemical structure, which includes an ethylanilino group attached to an ethyl carbanilate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Ethylanilino)ethyl carbanilate typically involves the reaction of 2-(N-ethylanilino)ethanol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_5)\text{CH}_2\text{CH}_2\text{OH} + \text{C}_6\text{H}_5\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_5)\text{CH}_2\text{CH}_2\text{OCONH}\text{C}_6\text{H}_5 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(N-Ethylanilino)ethyl carbanilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The ethylanilino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various halogenated derivatives.

Scientific Research Applications

2-(N-Ethylanilino)ethyl carbanilate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(N-Ethylanilino)ethyl carbanilate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-Methylanilino)ethyl carbanilate
  • 2-(N-Propylanilino)ethyl carbanilate
  • 2-(N-Butylanilino)ethyl carbanilate

Uniqueness

Compared to similar compounds, 2-(N-Ethylanilino)ethyl carbanilate exhibits unique properties due to the presence of the ethylanilino group

Properties

CAS No.

33898-93-0

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-(N-ethylanilino)ethyl N-phenylcarbamate

InChI

InChI=1S/C17H20N2O2/c1-2-19(16-11-7-4-8-12-16)13-14-21-17(20)18-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,18,20)

InChI Key

HCTKHJQOFVNFCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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